molecular formula C13H12F3NO2 B12879785 (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol CAS No. 832730-22-0

(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol

Cat. No.: B12879785
CAS No.: 832730-22-0
M. Wt: 271.23 g/mol
InChI Key: PHHGIIBBVUBWPW-UHFFFAOYSA-N
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Description

(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with 2-aminoethanol in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding aldehyde or carboxylic acid, while reduction of the oxazole ring produces the corresponding amine .

Scientific Research Applications

Chemistry

In chemistry, (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The oxazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-thiazol-4-yl)methanol
  • (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-imidazol-4-yl)methanol
  • (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-pyrazol-4-yl)methanol

Uniqueness

Compared to similar compounds, (2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

832730-22-0

Molecular Formula

C13H12F3NO2

Molecular Weight

271.23 g/mol

IUPAC Name

[2-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)10-4-1-9(2-5-10)3-6-12-17-11(7-18)8-19-12/h1-2,4-5,8,18H,3,6-7H2

InChI Key

PHHGIIBBVUBWPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=NC(=CO2)CO)C(F)(F)F

Origin of Product

United States

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